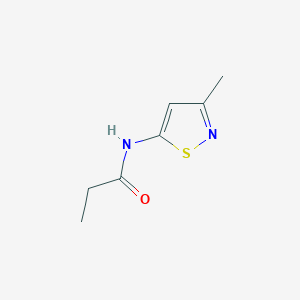

N-(3-Methyl-1,2-thiazol-5-yl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

60984-76-1 |

|---|---|

Molecular Formula |

C7H10N2OS |

Molecular Weight |

170.23 g/mol |

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)propanamide |

InChI |

InChI=1S/C7H10N2OS/c1-3-6(10)8-7-4-5(2)9-11-7/h4H,3H2,1-2H3,(H,8,10) |

InChI Key |

DHJSXPUXMBIAFX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC(=NS1)C |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for N 3 Methyl 1,2 Thiazol 5 Yl Propanamide and Its Analogues

Classical and Convergent Synthesis Approaches for Thiazole-Propanamide Architectures

Establishment of the 1,2-Thiazole Core and Functionalization

The cornerstone of the synthesis is the construction of the 5-amino-3-methyl-1,2-thiazole ring. A documented method for the preparation of this key intermediate involves the oxidative cyclization of β-iminothiobutyramide. nih.gov In this process, the open-chain precursor, which contains the requisite atoms for the formation of the isothiazole (B42339) ring, is treated with an oxidizing agent.

The reaction proceeds via the intramolecular formation of a sulfur-nitrogen bond, leading to the heterocyclic ring system. A variety of oxidizing agents, such as chloramine, potassium persulfate, or hydrogen peroxide, can be employed to effect this transformation. nih.gov The starting β-iminothiobutyramide can be prepared from readily available starting materials, making this a viable route to the desired 5-amino-3-methyl-1,2-thiazole intermediate. The amino group at the 5-position is crucial as it serves as the handle for the subsequent introduction of the propanamide side chain.

A general representation of this synthetic step is depicted below:

Reaction Scheme for the Synthesis of 5-amino-3-methyl-1,2-thiazole

| Reactant | Reagent | Product |

|---|

Amide Bond Formation Methodologies

With the 5-amino-3-methyl-1,2-thiazole in hand, the subsequent key step is the formation of the amide bond to introduce the propanoyl group. This is a standard transformation in organic synthesis and can be achieved through several reliable methods. The most common approach is the acylation of the 5-amino group with a suitable propanoylating agent.

A highly effective method involves the use of propanoyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the amide product. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at controlled temperatures to minimize side reactions.

Alternatively, propanoyl anhydride (B1165640) can be used as the acylating agent. This method also often requires a basic catalyst to facilitate the reaction. Another well-established method is the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of propanoic acid. These reagents activate the carboxylic acid, facilitating its reaction with the amine.

Common Amide Bond Formation Reactions

| Amine | Acylating Agent | Coupling Agent/Base | Solvent | Product |

|---|---|---|---|---|

| 5-amino-3-methyl-1,2-thiazole | Propanoyl chloride | Triethylamine | Dichloromethane | N-(3-Methyl-1,2-thiazol-5-yl)propanamide |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions for both the formation of the isothiazole core and the subsequent amide bond formation.

For the cyclization reaction, the choice of oxidizing agent, solvent, and temperature can significantly impact the yield and purity of the 5-amino-3-methyl-1,2-thiazole. For instance, the use of chloramine-T in an aqueous basic solution has been reported to be an effective method. nih.gov Careful control of the reaction temperature is crucial to prevent over-oxidation or decomposition of the product.

In the amide bond formation step, several factors can be fine-tuned to maximize the yield. The stoichiometry of the reactants, the choice of base and solvent, and the reaction temperature and time are all critical parameters. For example, using a slight excess of the acylating agent can ensure complete consumption of the starting amine. The selection of the base is also important; a hindered base like triethylamine is often preferred to minimize competitive N-acylation of the base itself. The reaction temperature is typically kept low initially to control the exothermic nature of the reaction and then may be raised to ensure completion.

Illustrative Optimization Parameters for Amide Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Acylating Agent | Propanoyl chloride | Propanoyl anhydride | Propanoic acid/EDC |

| Base | Pyridine | Triethylamine | N,N-Diisopropylethylamine |

| Solvent | Dichloromethane | Tetrahydrofuran | N,N-Dimethylformamide |

| Temperature | 0 °C to room temp. | Room temperature | -10 °C to room temp. |

| Typical Yield | Moderate to High | Moderate to High | Good to High |

Modern Synthetic Techniques in this compound Derivatization

In recent years, modern synthetic techniques have been increasingly applied to the synthesis of heterocyclic compounds to improve efficiency, reduce reaction times, and enhance product diversity. While specific applications to this compound are not extensively documented, the principles of these techniques are highly relevant to the synthesis of its analogues.

Microwave-Assisted Organic Synthesis (MAOS) in Related Thiazole-Amide Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. lew.ro The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved yields and purer products. lew.ro In the context of thiazole-amide synthesis, MAOS can be applied to both the formation of the heterocyclic ring and the amide bond formation step.

For instance, the Hantzsch thiazole (B1198619) synthesis, a classical method for preparing 1,3-thiazoles, has been shown to be significantly accelerated under microwave irradiation. While this applies to the 1,3-isomer, the underlying principle of rapid heating to promote cyclization could potentially be adapted to the synthesis of the 1,2-thiazole core under suitable conditions.

More directly relevant is the application of MAOS to amide bond formation. The coupling of amines and carboxylic acids or their derivatives can be efficiently promoted by microwave heating. This can lead to shorter reaction times and may allow for the use of less reactive acylating agents or milder reaction conditions. The rapid and uniform heating provided by microwaves can also help to minimize the formation of side products.

Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Method | Heating | Reaction Time | Typical Yield |

|---|---|---|---|

| Conventional | Oil bath | Several hours | Good |

| MAOS | Microwave irradiation | Minutes | Often higher |

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient and atom-economical approach to the synthesis of complex molecules. nih.govnih.gov MCRs are particularly well-suited for the generation of libraries of structurally diverse compounds for drug discovery and other applications.

While a specific MCR for the direct synthesis of this compound has not been reported, MCRs have been developed for the synthesis of both thiazole and isothiazole derivatives. nih.govnih.govacs.org For example, a three-component strategy for the synthesis of isothiazoles has been developed employing enaminoesters, fluorodibromoiamides/ester, and sulfur. acs.orgresearchgate.net Such strategies could potentially be adapted to generate isothiazole cores that could then be further functionalized.

The development of an MCR that directly yields N-acyl-1,2-thiazoles would represent a significant advancement in the synthesis of this class of compounds. Such a reaction would likely involve the in-situ formation of the isothiazole ring followed by an intramolecular or intermolecular acylation event. The discovery of such a process would greatly streamline the synthesis and facilitate the rapid generation of a wide range of analogues for further investigation.

Analytical and Spectroscopic Characterization in Synthetic Organic Chemistry

The definitive identification and structural confirmation of newly synthesized organic compounds are fundamental tenets of chemical research. In the context of this compound and its analogues, a suite of analytical and spectroscopic techniques is employed to unambiguously determine their molecular structure, purity, and composition. These methods provide complementary information, allowing for a comprehensive characterization of the target molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectra of thiazole-containing propanamides, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide detailed information about the connectivity of atoms. For instance, in the analogue N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, the proton of the amide (NH) group is observed as a singlet at a downfield chemical shift of δ 12.65 ppm. mdpi.com The quartet and doublet signals for the CH and CH₃ groups of the propanamide moiety appear at 4.12 and 1.52 ppm, respectively. mdpi.com

¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. For the same benzothiazole (B30560) analogue, the carbonyl carbon (C=O) of the propanamide group shows a resonance at δ 173.16 ppm. mdpi.com The spectrum also reveals distinct signals for the aromatic carbons and the aliphatic carbons of the propanamide chain, with the CH and CH₃ carbons appearing at 44.93 ppm and 18.32 ppm, respectively. mdpi.com In other complex thiazole derivatives, the methyl group attached to the thiazole ring typically resonates around 18.9 ppm, while the N-CH₃ group appears near 34.0 ppm. mdpi.com

The following tables summarize representative NMR data for analogues of this compound.

Table 1: Representative ¹H NMR Data for Thiazole Propanamide Analogues

| Compound | Solvent | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide mdpi.com | DMSO-d₆ | NH | 12.65 | s (singlet) |

| CH (propanamide) | 4.12 | q (quartet) | ||

| CH₃ (propanamide) | 1.52 | d (doublet) | ||

| N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-5-methyl-1,3-thiazol-2-yl]acetamide researchgate.net | DMSO-d₆ | CH₃ (acetamide) | 2.15 | s (singlet) |

| CH₃ (thiazole) | 2.34 | s (singlet) | ||

| OCH₃ | 3.97 | s (singlet) | ||

| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine mdpi.com | DMSO-d₆ | CH₃ (thiazole) | 2.45 | s (singlet) |

Table 2: Representative ¹³C NMR Data for Thiazole Propanamide Analogues

| Compound | Solvent | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide mdpi.com | DMSO-d₆ | C=O | 173.16 |

| CH (propanamide) | 44.93 | ||

| CH₃ (propanamide) | 18.32 | ||

| N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-5-methyl-1,3-thiazol-2-yl]acetamide researchgate.net | DMSO-d₆ | CH₃ (thiazole) | 11.4 |

| CH₃ (acetamide) | 22.3 | ||

| OCH₃ | 56.1 | ||

| C=O | 168.3 | ||

| 3-(4-Methyl-2-(methylamino)thiazol-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one mdpi.com | DMSO-d₆ | CH₃ (thiazole) | 18.9 |

| N-CH₃ | 34.0 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For propanamide derivatives, the IR spectrum provides clear evidence for key functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group is typically observed in the region of 1630–1680 cm⁻¹. Another characteristic absorption is the N-H stretching vibration of the amide, which appears as a sharp band around 3430 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations for sp³ hybridized carbons (from the methyl and ethyl groups) are found around 2928 cm⁻¹. mdpi.com

Table 3: Key IR Absorption Bands for Thiazole Amide Analogues

| Compound | Functional Group | Wavenumber (νₘₐₓ, cm⁻¹) | Reference |

|---|---|---|---|

| 3-(4-Methyl-2-(methylamino)thiazol-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one | N-H Stretch | 3430 | mdpi.com |

| sp³ C-H Stretch | 2926 | mdpi.com | |

| C=O Stretch | 1653 | mdpi.com | |

| C=N Stretch | 1564 | mdpi.com | |

| 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine | N-H Stretch | 3417 | mdpi.com |

| sp² C-H Stretch | 3038 | mdpi.com | |

| sp³ C-H Stretch | 2997 | mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

In the analysis of thiazole derivatives, mass spectrometry confirms the molecular weight through the detection of the molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺). For example, the HRMS analysis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide using electrospray ionization (ESI) found a mass-to-charge ratio (m/z) of 377.1128, which corresponds to the calculated value for its protonated form, C₂₂H₁₈FN₂OS⁺. mdpi.com The fragmentation pattern observed in the mass spectrum offers further structural proof by showing the masses of smaller, characteristic fragments of the molecule.

Table 4: Mass Spectrometry Data for Thiazole Amide Analogues

| Compound | Ionization Method | Calculated m/z | Found m/z | Ion | Reference |

|---|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | ESI | 377.1124 | 377.1128 | [M+H]⁺ | mdpi.com |

| 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one | MS | 292 | 292 | M⁺ | mdpi.com |

| 5-(4H-Imidazo[1,2-d]tetrazol-5-yl)-N,4-dimethylthiazol-2-amine | MS | 235 | 235 | M⁺ | mdpi.com |

| 3-Arylpropanamide Analogue | MS | 191 | 191 | [M]⁺ | rsc.org |

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 5: Representative Crystal Data for Analogue Compounds

| Compound | (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide nih.gov | N-(2,6-dimethylphenyl)-N-(2-keto-1-methylbutyl)-3-hydroxypropanamide researchgate.net |

|---|---|---|

| Formula | C₈H₇ClN₄S₂ | C₁₆H₂₃NO₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 9.6331 (12) | 7.865 (1) |

| b (Å) | 11.2657 (14) | 13.122 (2) |

| c (Å) | 10.7675 (13) | 15.130 (1) |

| β (°) | 112.433 (2) | 101.75 (2) |

| Volume (ų) | 1080.1 (2) | 1528.8 (4) |

Structure Activity Relationship Sar and Structural Modification Studies of N 3 Methyl 1,2 Thiazol 5 Yl Propanamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of N-(3-Methyl-1,2-thiazol-5-yl)propanamide derivatives is highly sensitive to the nature and position of various substituents. The electronic properties, steric bulk, and lipophilicity of these substituents can profoundly influence receptor binding, enzyme inhibition, and cell permeability. Research has shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate activity, and their effects are often position-dependent. globalresearchonline.netresearchgate.netmdpi.com

For instance, the introduction of EWGs like halogens (F, Cl, Br) or a trifluoromethyl (-CF₃) group onto aromatic rings attached to the thiazole (B1198619) core often leads to an increase in biological potency. mdpi.com This is attributed to enhanced binding interactions or altered pharmacokinetic properties. Conversely, EDGs such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups can also enhance activity, depending on the specific biological target, by influencing the electron density of the heterocyclic system. globalresearchonline.net The strategic placement of these groups is a key aspect of rational drug design for this class of compounds.

Table 1: General Substituent Effects on the Biological Activity of Thiazole Derivatives

| Substituent Type | General Effect on Bioactivity | Rationale |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃) | Often increases potency (e.g., anticancer, antimicrobial). mdpi.comnih.gov | Can enhance binding affinity through halogen bonds or alter electronic properties for improved target interaction. |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Can increase or decrease activity depending on target and position. globalresearchonline.net | Modifies the electron density and basicity of the thiazole ring, affecting nucleophilicity and potential hydrogen bonding. |

| Bulky/Steric Groups (e.g., phenyl, adamantyl) | Effect is highly target-dependent; can improve selectivity or cause steric hindrance. | May provide additional hydrophobic interactions in a large binding pocket or prevent binding if the pocket is constrained. |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂) | Can significantly increase binding affinity if complementary residues are present in the target's active site. | Forms specific, strong hydrogen bond interactions with the biological target. |

Influence of Thiazole Ring Substituents on Pharmacological Potency and Selectivity

The thiazole ring itself is a primary site for structural modification to fine-tune the pharmacological profile of this compound derivatives.

Introducing different functional groups onto the thiazole ring is a common strategy to optimize potency and selectivity. Halogenation is a frequently employed modification. Studies on analogous scaffolds have shown that adding a chloro substituent can be responsible for enhanced antibacterial activity, whereas a bromo substituent at the same position can render the compound inactive. nih.gov Phenyl rings are often appended to the thiazole core, and their substitution pattern further modulates activity. For instance, a 2-chlorophenyl group at the C2 position of a thiazole-5-carboxamide (B1230067) was found to be optimal for anticancer activity in one series. mdpi.com

Table 2: Influence of Thiazole Ring Modifications on Biological Activity

| Modification Position | Substituent | Observed Effect | Compound Class |

|---|---|---|---|

| Position 2 | 2-Chlorophenyl | Highest anticancer activity in the series. mdpi.com | Thiazole-5-carboxamides |

| Position 4 | p-Chlorophenyl | Responsible for antibacterial activity. nih.gov | 2-(pyrazolin-1-yl)-thiazoles |

| Position 4 | p-Bromophenyl | Inactivated the compound. nih.gov | 2-(pyrazolin-1-yl)-thiazoles |

| Position 5 | Methyl | Near complete loss of antimigration activity. | Thiazole-based migration inhibitors |

Modulation of the Propanamide Moiety for Enhanced Bioactivity

The length of the alkanamide chain is a key factor. In a series of N-thiazolyl alkanamides developed as antiallergic agents, the propanamide chain (n=2) was found to provide the best balance of antihistaminic and anti-slow-reacting substance (SRS) activities compared to the acetamide (B32628) (n=1) or butanamide (n=3) analogues. nih.gov This suggests an optimal distance and conformation are required for dual activity.

Furthermore, if a substituent is introduced on the propanamide chain, such as at the α-carbon, a chiral center is created. Stereochemistry often plays a pivotal role in pharmacology, as biological targets like enzymes and receptors are chiral. It is well-documented that different enantiomers of a drug can have vastly different potencies and even different biological effects. nih.gov For example, studies on chiral triazole fungicides have shown that R-enantiomers can be hundreds of times more potent against pathogenic fungi than their corresponding S-enantiomers. nih.gov This principle strongly suggests that the stereochemistry of any chiral center within the propanamide moiety of this compound derivatives would be a critical factor for bioactivity.

Replacing the flexible propanamide linker with or linking it to more rigid heterocyclic structures is a powerful strategy known as molecular hybridization. This approach aims to combine the pharmacophoric features of two or more different scaffolds to create a new molecule with enhanced affinity, selectivity, or a novel mechanism of action. Thiazole derivatives have been successfully hybridized with a variety of other five-membered heterocycles, including pyrazoles, oxadiazoles, and triazoles. nih.govekb.egmdpi.commdpi.comnih.gov

For instance, linking the thiazole core to a pyrazole (B372694) or pyrazoline ring has yielded compounds with potent antimicrobial, anti-inflammatory, and anticancer activities. ekb.egmdpi.comnih.gov In some cases, the resulting hybrid molecule exhibits greater potency than the individual heterocyclic components, demonstrating a synergistic effect. ekb.eg Similarly, incorporating an oxadiazole ring can serve as a bioisosteric replacement for the amide bond, offering improved metabolic stability and different hydrogen bonding patterns. mdpi.comnih.gov These studies underscore the value of exploring diverse linkers and appended heterocyclic systems to expand the chemical space and biological potential of the this compound scaffold.

Table 3: Bioactivity of Thiazole Derivatives Hybridized with Other Heterocycles

| Hybrid Scaffold | Linker Type | Target/Activity | Key Finding |

|---|---|---|---|

| Thiazolyl-Pyrazoline | Direct | Antimicrobial, Anticancer nih.govekb.eg | The nature and substitution pattern on both rings are critical for activity. |

| Thiazolyl-Pyrazole | Direct or via linker | Antimicrobial, Antiviral mdpi.comnih.gov | Often show good to moderate antimicrobial activity. |

| Thiazolyl-Oxadiazole | Thiol linker | Antimicrobial mdpi.com | S-substituted thiazolyl-oxadiazoles showed enhanced antimicrobial activity compared to the free thiol parent compounds. |

| Thiazolyl-1,2,3-Triazole | Amide/Ester | Tau Protein Imaging rsc.org | Can serve as effective and more stable bioisosteric replacements for other linkers. |

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound is a strategic endeavor aimed at optimizing its pharmacological profile. This process is guided by established structure-activity relationships (SAR) and involves the systematic modification of its core components: the 1,2-thiazole ring, the propanamide linker, and the terminal N-acyl group. The overarching goal is to enhance biological activity, selectivity, and pharmacokinetic properties by introducing specific structural changes.

A key strategy in the rational design of new analogues is molecular hybridization, which involves combining the this compound scaffold with other pharmacologically active moieties. nih.gov This approach aims to create hybrid molecules with synergistic or additive effects, potentially leading to the development of compounds with improved therapeutic efficacy. The design process often begins with the identification of a lead compound, followed by targeted modifications to explore the chemical space around it and to understand the structural requirements for its biological activity.

Modifications of the 1,2-Thiazole Ring

The 1,2-thiazole ring is a critical pharmacophore in many biologically active compounds, and its modification is a central aspect of the rational design of novel this compound analogues. researchgate.net The electronic and steric properties of substituents on the thiazole ring can significantly influence the molecule's interaction with its biological target.

Substitution at the C3-Methyl Group: The methyl group at the C3 position of the thiazole ring is a primary site for modification. Replacing the methyl group with other alkyl groups of varying sizes and lipophilicity can probe the steric tolerance of the target's binding pocket. For instance, increasing the chain length or introducing branching could enhance van der Waals interactions, potentially leading to increased potency. Furthermore, the introduction of functional groups such as hydroxyl or amino groups could create new hydrogen bonding opportunities, thereby improving binding affinity.

Alterations to the Propanamide Linker

Chain Length and Flexibility: The length of the alkyl chain in the propanamide moiety can be varied to optimize the distance between the thiazole ring and the terminal N-acyl group. Shortening or lengthening the chain can alter the spatial arrangement of these two key pharmacophoric elements, which may be critical for effective target engagement. The introduction of conformational constraints, such as double bonds or cyclic structures within the linker, can reduce the molecule's flexibility, locking it into a more bioactive conformation and potentially increasing its potency and selectivity.

Substitution on the Alpha-Carbon: The carbon atom alpha to the carbonyl group of the propanamide linker is another key position for modification. The introduction of substituents at this position can influence the molecule's stereochemistry and its interaction with the target. For example, the stereospecific activity of some propanamide antagonists highlights the importance of the configuration at the alpha-carbon. researchgate.net The introduction of small alkyl groups or other functional groups at this position can be explored to probe the steric and electronic requirements of the binding site.

N-Acyl Group Modifications

Aromatic and Heterocyclic Substituents: Replacing the propyl group of the propanamide with various aromatic or heterocyclic rings can introduce new binding interactions with the target. The electronic properties and substitution patterns of these rings can be systematically varied to optimize potency. For instance, the introduction of electron-donating or electron-withdrawing groups on a terminal phenyl ring can fine-tune the electronic character of the N-acyl moiety. The incorporation of heterocyclic rings can introduce additional hydrogen bond donors or acceptors, potentially leading to enhanced binding affinity.

Bioisosteric Replacements: The amide bond of the propanamide linker is susceptible to hydrolysis by metabolic enzymes. To improve the metabolic stability of the analogues, the amide bond can be replaced with bioisosteres, such as esters, ketones, or other stable linkers. This strategy aims to retain the key binding interactions of the parent molecule while improving its pharmacokinetic profile. The choice of bioisostere is guided by the need to maintain the appropriate geometry and electronic properties for biological activity.

The following table summarizes the rational design principles for novel this compound analogues:

| Molecular Component | Modification Strategy | Rationale |

| 1,2-Thiazole Ring | Substitution at the C3-methyl group with various alkyl or functional groups. | To probe steric and electronic requirements of the binding pocket and introduce new interactions. |

| Introduction of substituents at the C4 position with varying electronic properties. | To modulate the electron density of the thiazole ring and optimize electrostatic interactions. | |

| Propanamide Linker | Variation of the alkyl chain length. | To optimize the distance and spatial orientation between the thiazole ring and the N-acyl group. |

| Introduction of conformational constraints (e.g., double bonds, rings). | To reduce flexibility and lock the molecule in a bioactive conformation. | |

| Substitution on the alpha-carbon. | To influence stereochemistry and explore steric and electronic interactions at the binding site. | |

| N-Acyl Group | Introduction of aromatic or heterocyclic rings. | To introduce new binding interactions (e.g., π-π stacking, hydrogen bonds). |

| Bioisosteric replacement of the amide bond. | To improve metabolic stability and pharmacokinetic properties. |

Computational Chemistry and in Silico Approaches in the Study of N 3 Methyl 1,2 Thiazol 5 Yl Propanamide

Molecular Docking Investigations of Ligand-Target Interactionsmdpi.comnih.govnih.govresearchgate.netresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery and molecular biology for predicting the binding mode and affinity of a ligand. For N-(3-Methyl-1,2-thiazol-5-yl)propanamide, docking studies can simulate its interaction with various biological targets, helping to identify potential mechanisms of action. The process involves placing the ligand into the binding site of a receptor and evaluating the geometry and energy of the resulting complex.

A primary output of molecular docking is the prediction of binding affinity, often expressed as the free energy of binding (ΔG) in units of kcal/mol. This value quantifies the strength of the interaction between the ligand and its target; a more negative ΔG indicates a stronger and more stable interaction. Docking algorithms use scoring functions to estimate this value by calculating the energetic contributions of various intermolecular forces. Studies on related thiazole (B1198619) conjugates have identified compounds with binding energies ranging from approximately -7.8 to -9.9 kcal/mol for targets like the Mpro enzyme and ACE2 receptor. nih.govresearchgate.net These values suggest potent interactions. For this compound, predicting the ΔG for its binding to different proteins can help prioritize which biological targets are most likely to be affected by the compound.

| Parameter | Description | Typical Value Range for Thiazole Derivatives (kcal/mol) |

|---|---|---|

| Binding Affinity (ΔG) | The free energy change upon ligand binding. More negative values indicate stronger binding. | -7.0 to -10.0 |

| Inhibition Constant (Ki) | Calculated from ΔG, it represents the concentration of inhibitor required to produce half-maximum inhibition. | Low micromolar (μM) to nanomolar (nM) range |

The stability of the ligand-receptor complex is determined by a network of noncovalent intermolecular interactions. Docking analyses provide a detailed breakdown of these forces. For this compound, key interactions would include:

Hydrogen Bonding: The amide group (-CONH-) in the propanamide side chain contains both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). These can form strong, directional bonds with polar amino acid residues in the receptor's active site. The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor. mdpi.com

π-π Stacking: The aromatic 1,2-thiazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. researchgate.netnih.gov This type of interaction is crucial for the stable anchoring of the molecule within the binding pocket.

Hydrophobic Contacts: The methyl group on the thiazole ring and the ethyl part of the propanamide chain are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine, further stabilizing the complex.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactionsnih.govnih.govresearchgate.net

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of all atoms in the ligand-receptor complex over time, typically nanoseconds to microseconds. This provides critical information on the stability of the binding mode predicted by docking. nih.gov

For a complex of this compound with a target protein, an MD simulation would reveal whether the key intermolecular interactions (like hydrogen bonds) are maintained over time. nih.gov Researchers analyze parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial docked pose. researchgate.net Furthermore, MD can uncover subtle conformational changes in both the ligand and the protein upon binding, providing a more realistic understanding of the dynamic nature of the interaction. researchgate.net

Quantum Chemical Studies (e.g., DFT, NBO, NLO, NPA) for Electronic Structure and Reactivityplos.orgresearchgate.netnih.govresearchgate.net

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. nih.gov These studies provide fundamental insights into the molecule's geometry, charge distribution, and reactivity. plos.org

For this compound, DFT calculations can optimize its three-dimensional structure and determine electronic properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. This information is valuable for understanding how the molecule will interact with other chemical species. researchgate.net

Analyses such as Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are often performed alongside DFT calculations. NBO analysis examines charge transfer interactions between different parts of the molecule, revealing the nature of chemical bonds and delocalization of electrons. researchgate.net NPA provides a method for calculating the distribution of atomic charges throughout the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov For this compound, FMO analysis can predict its reactivity and help understand its electronic behavior in chemical reactions. researchgate.netresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability |

Electrostatic Potential Mapping

Electrostatic potential mapping is a computational technique that illustrates the charge distribution within a molecule. This method is instrumental in predicting how a molecule will interact with other molecules, including biological targets like proteins and enzymes. The electrostatic potential map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for understanding non-covalent interactions such as hydrogen bonding and electrostatic interactions. These interactions are fundamental to a drug's binding affinity and selectivity for its target.

For this compound, an electrostatic potential map would likely reveal specific charge distributions. The nitrogen and sulfur atoms within the thiazole ring, along with the oxygen atom of the propanamide group, are expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms, particularly the one attached to the amide nitrogen, would exhibit positive electrostatic potential. These features suggest that the compound can act as both a hydrogen bond donor and acceptor, facilitating its interaction with biological macromolecules.

Table 1: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Potential Role in Intermolecular Interactions |

| Thiazole Nitrogen Atom | Negative | Hydrogen Bond Acceptor |

| Thiazole Sulfur Atom | Negative | Hydrogen Bond Acceptor, van der Waals Interactions |

| Amide Oxygen Atom | Strongly Negative | Hydrogen Bond Acceptor |

| Amide Nitrogen Hydrogen | Strongly Positive | Hydrogen Bond Donor |

| Methyl Group | Weakly Positive/Neutral | Hydrophobic Interactions |

These predicted electrostatic properties are vital for understanding how this compound might orient itself within the binding pocket of a target protein. The defined regions of positive and negative potential guide the molecule's approach and stabilization within the active site, ultimately influencing its biological activity.

Pharmacophore Modeling and Virtual Screening for Lead Identification and Optimization

Pharmacophore modeling is a powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, that are necessary for binding to a biological target.

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns. Virtual screening involves searching large databases of chemical compounds to identify those that match the pharmacophore model and are therefore likely to be active. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources in the drug discovery pipeline.

For this compound, a pharmacophore model could be generated based on its known biological activity or by studying its binding mode within a target protein, if known. The key pharmacophoric features would likely include:

A hydrogen bond acceptor (from the amide oxygen).

A hydrogen bond donor (from the amide nitrogen).

A hydrophobic feature (from the methyl group on the thiazole ring).

Additional features from the thiazole ring itself, which can participate in various interactions.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group | Importance in Ligand Binding |

| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | Crucial for specific interactions with receptor residues. |

| Hydrogen Bond Donor | Amide N-H | Forms directional interactions, enhancing binding affinity. |

| Hydrophobic Group | Thiazole Methyl Group | Occupies hydrophobic pockets in the binding site. |

| Aromatic/Heterocyclic Ring | Thiazole Ring | Can engage in π-π stacking or other non-covalent interactions. |

This pharmacophore model can then be used to screen virtual libraries of compounds to identify novel scaffolds or derivatives that retain the essential features for activity. The identified "hits" from the virtual screen can then be synthesized and evaluated experimentally. Furthermore, this approach is invaluable for lead optimization, where the pharmacophore model guides the rational design of modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. Through iterative cycles of virtual screening, chemical synthesis, and biological testing, new and improved drug candidates can be developed.

Future Directions and Emerging Research Avenues for N 3 Methyl 1,2 Thiazol 5 Yl Propanamide

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The prospective advancement of N-(3-Methyl-1,2-thiazol-5-yl)propanamide into a viable therapeutic candidate hinges on the principles of rational drug design. This approach leverages an understanding of structure-activity relationships (SAR) to guide the synthesis of next-generation analogues with improved potency and target selectivity.

A primary strategy involves the systematic modification of the core structure of this compound. Key areas for chemical exploration include the propanamide side chain and potential substitutions on the methylthiazole ring. For instance, altering the length and branching of the alkyl chain in the propanamide moiety could influence lipophilicity and, consequently, cell permeability and target engagement. The introduction of various functional groups, such as aromatic rings or hydrogen bond donors and acceptors, could foster new interactions with the biological target, thereby enhancing binding affinity.

Computational modeling will be instrumental in this design phase. Techniques like molecular docking and molecular dynamics simulations can predict how newly designed analogues will interact with putative biological targets. lifechemicals.comnih.gov These in silico methods allow for the prioritization of compounds for synthesis, saving time and resources.

The synthesis of these rationally designed analogues can be achieved through established and innovative organic chemistry methodologies. The Hantzsch thiazole (B1198619) synthesis, a classic and versatile method, can be employed to construct the core thiazole ring with various substituents. acs.org Amide coupling reactions are central to attaching and modifying the propanamide side chain, with a variety of coupling reagents available to ensure high yields and purity. nih.gov The development of efficient, multi-step synthetic routes will be crucial for generating a diverse library of analogues for biological evaluation.

The following table illustrates a hypothetical SAR study for this compound analogues, demonstrating how systematic structural modifications could be correlated with biological activity.

| Analogue | R1 Group (on Propanamide) | R2 Group (on Thiazole) | Predicted Potency (IC50, nM) | Predicted Selectivity |

|---|---|---|---|---|

| Parent Compound | Ethyl | Methyl | 500 | Moderate |

| Analogue 1 | Cyclopropyl | Methyl | 250 | Moderate |

| Analogue 2 | Phenyl | Methyl | 100 | High |

| Analogue 3 | Ethyl | Trifluoromethyl | 400 | Improved |

| Analogue 4 | Phenyl | Trifluoromethyl | 50 | High |

Discovery and Validation of Novel Molecular Targets

A critical aspect of advancing this compound in the drug discovery pipeline is the identification and validation of its molecular target(s). Given the novelty of this compound, its precise biological partners are likely unknown. A multi-pronged approach, combining computational and experimental methods, will be essential for target deconvolution.

Computational Approaches: In the initial stages, computational methods can generate hypotheses about potential targets. wikipedia.org This can involve searching for structural similarities between this compound and known ligands in pharmacological databases. Machine learning algorithms can also be trained on large datasets of drug-target interactions to predict potential binding partners for this novel compound. nih.gov

Experimental Target Identification: Several experimental strategies can be employed to pinpoint the molecular targets. Affinity chromatography is a powerful technique where the compound is immobilized on a solid support to "fish out" its binding partners from cell lysates. arvojournals.orgrsc.org The captured proteins can then be identified using mass spectrometry.

Another approach is chemical proteomics, which can identify targets in a more native cellular context. nih.gov This can involve using photo-affinity probes, which are analogues of this compound that can be activated by light to form a covalent bond with their target.

Target Validation: Once potential targets are identified, they must be rigorously validated to confirm their role in the compound's biological effects. nih.govharvard.edu Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, can be used to reduce or eliminate the expression of the candidate target protein in cells. youtube.com If the cells then become less sensitive to this compound, it provides strong evidence that the protein is indeed the target.

Biochemical and cellular assays are also crucial for validation. These assays can confirm a direct interaction between the compound and the purified target protein and can be used to quantify the compound's effect on the target's function.

The following table outlines a potential workflow for the discovery and validation of molecular targets for this compound.

| Phase | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| Target Hypothesis Generation | In silico screening, ligand-based similarity searches | Identify a list of potential protein targets. | A ranked list of candidate targets for experimental follow-up. |

| Target Identification | Affinity chromatography-mass spectrometry, Chemical proteomics | Isolate and identify proteins that directly bind to the compound. | Confirmed binding partners of the compound. |

| Target Validation | RNAi/CRISPR knockdown, Cellular thermal shift assay (CETSA) | Confirm that the identified target is responsible for the compound's cellular effects. | Validated molecular target(s) for this compound. |

| Functional Characterization | Enzyme kinetics, cell-based functional assays | Elucidate the mechanism of action of the compound on its target. | Understanding of how the compound modulates the target's activity. |

Integration of Advanced Biological and Chemical Screening Platforms

To efficiently evaluate the therapeutic potential of this compound and its newly synthesized analogues, the integration of advanced biological and chemical screening platforms is paramount. This will enable the rapid identification of promising lead compounds and provide valuable data for further optimization.

High-throughput screening (HTS) will be a cornerstone of the initial screening effort, allowing for the rapid testing of a large library of compounds against the identified molecular target or in cell-based assays. rsc.org HTS provides a quantitative measure of a compound's activity, enabling the ranking of analogues based on their potency.

For a more in-depth understanding of the cellular effects of the compounds, high-content screening (HCS) can be employed. wikipedia.orgnih.gov HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, such as cell morphology, protein localization, and organelle function. corelifeanalytics.com This technology can provide a detailed "fingerprint" of a compound's biological activity, helping to differentiate between compounds with different mechanisms of action.

Phenotypic screening, which focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype without a priori knowledge of the target, is another valuable approach. nih.govharvard.edu This can be particularly useful in the early stages of research when the molecular target of this compound may still be unknown.

A particularly innovative screening technology that could be applied is DNA-encoded library (DEL) screening. wikipedia.org DEL technology allows for the screening of billions of compounds simultaneously, each tagged with a unique DNA barcode for identification. nih.gov This can dramatically accelerate the discovery of novel and potent binders to the target of interest.

The integration of data from these various screening platforms is crucial. nih.gov Chemical informatics can be used to analyze the relationship between the chemical structures of the analogues and their biological activities, further refining the SAR. Biological data from HCS and phenotypic screens can provide insights into the mechanism of action and potential off-target effects. This integrated approach creates a feedback loop where the results from biological screening inform the design and synthesis of the next generation of analogues.

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. This can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. The thiazole scaffold is known to be a versatile platform for the development of multi-targeting agents.

Future research into this compound should actively explore its potential for polypharmacology. This can be approached in several ways. Firstly, during the target identification phase, it is important to be open to the possibility that the compound may have multiple binding partners. Unbiased screening methods, such as chemical proteomics, are well-suited for this purpose.

Once multiple targets have been identified, rational design strategies can be employed to optimize the compound's activity against each of them. This may involve creating hybrid molecules that combine the pharmacophores responsible for binding to each target. Computational modeling can be used to design linkers that appropriately position the different pharmacophoric elements for optimal interaction with their respective targets.

A multi-targeting approach could be particularly beneficial if the identified targets are part of synergistic or complementary biological pathways. For example, if this compound is found to inhibit two different kinases in a cancer-related signaling pathway, this could lead to a more profound and durable anti-cancer effect than inhibiting either kinase alone.

The development of multi-target drugs is a complex undertaking, requiring a deep understanding of the biology of the targets and their interplay. However, the potential therapeutic benefits make it a compelling avenue for future research on this compound and its derivatives.

Development of Advanced Delivery Systems for this compound and Its Derivatives

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body in sufficient concentrations. Therefore, the development of advanced delivery systems for this compound and its derivatives is a critical area of future research.

Initial studies will need to characterize the physicochemical properties of the lead compounds, such as their solubility, stability, and permeability. These properties will determine the most appropriate formulation and delivery strategies.

For compounds with poor aqueous solubility, formulation approaches such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins can be explored. Nanotechnology offers a range of innovative solutions for drug delivery. Encapsulating this compound analogues in nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, protect them from degradation, and allow for controlled release.

Furthermore, these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors. This "active targeting" can enhance the accumulation of the drug at the desired site of action, such as a tumor, while minimizing exposure to healthy tissues, thereby reducing potential side effects.

The choice of delivery system will be highly dependent on the intended therapeutic application and the route of administration. For example, for a drug intended to treat a central nervous system disorder, a delivery system capable of crossing the blood-brain barrier would be required.

Preclinical studies will be essential to evaluate the pharmacokinetics and biodistribution of the formulated compounds. These studies will provide crucial information on how the delivery system affects the absorption, distribution, metabolism, and excretion of the drug, guiding the selection of the optimal formulation for clinical development.

Addressing Research Gaps and Challenges in Translational Research

The journey of a promising compound from the laboratory to the clinic is fraught with challenges. Proactively addressing potential research gaps and hurdles in translational research will be crucial for the successful development of this compound.

A primary challenge will be to establish a clear and robust link between the molecular mechanism of action of the compound and a specific disease pathophysiology. This will require the use of relevant preclinical disease models, both in vitro and in vivo, that accurately recapitulate the human disease.

The development of reliable biomarkers will be another critical step. Biomarkers can be used to monitor the drug's activity, assess its efficacy in preclinical and clinical studies, and potentially identify patient populations that are most likely to respond to the treatment.

A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be essential for predicting its behavior in humans and for designing appropriate clinical trial protocols. Early in vitro and in vivo ADME studies can help to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, that may need to be addressed through chemical modification or formulation strategies.

Finally, a clear and well-defined regulatory pathway will need to be established in consultation with regulatory agencies. This will involve designing preclinical and clinical studies that meet the required standards for demonstrating the safety and efficacy of the new therapeutic agent.

By anticipating and addressing these translational challenges early in the research and development process, the likelihood of successfully translating the therapeutic potential of this compound into a clinically valuable medicine can be significantly increased.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-Methyl-1,2-thiazol-5-yl)propanamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-methyl-1,2-thiazol-5-amine and propanoic acid derivatives. Key steps include:

- Activation of carboxylic acids : Use coupling agents like EDCI/HOBt in DMF with triethylamine to facilitate amide bond formation (yields ~60–70%) .

- Reaction monitoring : Track progress via TLC (hexane:ethyl acetate = 8:2) and purify by recrystallization (ethanol or pet-ether) .

- Copper-catalyzed click chemistry : For thiazole-functionalized intermediates, employ Cu(OAc)₂ in tert-butanol/water (3:1) at room temperature to ensure regioselectivity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹, NH stretch at ~3260–3300 cm⁻¹) .

- NMR analysis : Use ¹H NMR (DMSO-d₆) to confirm thiazole ring substitution patterns (e.g., methyl protons at δ ~2.6 ppm) and amide NH signals (δ ~10–11 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol is preferred for recrystallization due to its moderate polarity, which balances solubility and crystallization efficiency. For hydrophobic intermediates, use pet-ether/ethyl acetate mixtures .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes or cancer-related proteins) and guide structural modifications .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected downfield shifts in ¹³C NMR)?

- Methodological Answer :

- Variable temperature NMR : Detect dynamic effects (e.g., rotamers) by acquiring spectra at 25–60°C .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify ambiguous NH or heterocyclic carbon signals .

- Cross-validate with HRMS : Confirm molecular integrity if unexpected peaks arise .

Q. How does the electronic nature of substituents on the thiazole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Enhance oxidative addition in Suzuki-Miyaura couplings (e.g., use Pd(PPh₃)₄ with aryl boronic acids) .

- Steric effects : Bulkier substituents (e.g., 4-tolyl) may require longer reaction times or higher temperatures (~80°C) .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.